N,N-二苄基-3-溴苯胺

描述

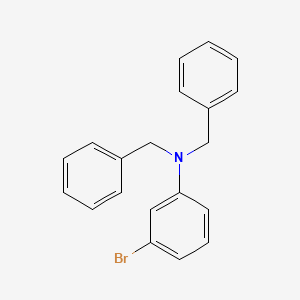

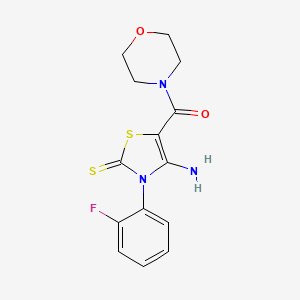

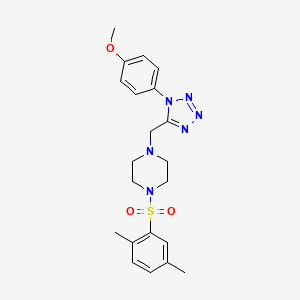

N,N-Dibenzyl-3-bromoaniline is a solid organic compound with the empirical formula C20H18BrN . It has a molecular weight of 352.27 .

Molecular Structure Analysis

The molecular structure of N,N-Dibenzyl-3-bromoaniline can be represented by the SMILES stringBrC1=CC(N(CC2=CC=CC=C2)CC3=CC=CC=C3)=CC=C1 . This indicates that the molecule consists of a bromine atom attached to a benzene ring, which is also attached to a nitrogen atom. The nitrogen atom is further connected to two benzyl groups . Physical and Chemical Properties Analysis

N,N-Dibenzyl-3-bromoaniline is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

合成与表征

N,N-二苄基-3-溴苯胺参与了各种新化合物的合成和表征。例如,已合成和通过UV、IR和1H-NMR等光谱方法进行表征了席夫碱类化合物,如N-(4-硝基苄)-4-甲基溴苯胺及其衍生物。这些化合物的分子几何结构和光谱性质已使用密度泛函理论(DFT)和时间相关密度泛函理论(TD-DFT)方法进行分析,包括研究它们的电子结构和振动频率(Taşli等,2015)。

HIV蛋白酶抑制剂中的作用

与N,N-二苄基-3-溴苯胺相关的N,N-二苄基-α-氨基醛已用于制备氨基烷基氯水合酸盐。这些化合物作为羟乙基胺基HIV蛋白酶抑制剂的关键构建块。它们的合成涉及与(氯甲基)锂的反应和随后的处理,突出了它们作为合成中间体的多功能性(Beaulieu & Wernic, 1996)。

非线性光学行为

N,N-二苄基-3-溴苯胺衍生物也被用于研究其非线性光学(NLO)行为。例如,已合成N-(3-羟基苯甲亚胺)4-溴苯胺,并研究了其三阶NLO行为。这涉及研究其线性极化率和超极化率,这对于理解其光学性质和在NLO器件中的潜在应用至关重要(Karakas et al., 2008)。

液晶研究

N,N-二苄基-3-溴苯胺衍生物已用于合成具有多种性质的新液晶二聚体。例如,含有硫-硫(S-S)键的柔性间隔的4-烷氧基苄亚甲基-4'-溴苯胺二硫化物已合成并表征了其液晶性质。这项研究有助于开发具有潜在应用于显示器和光学器件的材料(Osman et al., 2014)。

安全和危害

N,N-Dibenzyl-3-bromoaniline is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302 - H413 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

N,N-dibenzyl-3-bromoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETHNKDTJWYRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)

![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428953.png)